
Bis(5-(propylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(5-(propylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(5-(propylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane typically involves the reaction of 5-(propylthio)-4-(p-tolyl)-4H-1,2,4-triazole with a suitable methylene donor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(5-(propylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the propylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(5-(propylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its triazole core, which is known for its pharmacological properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(5-(methylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane
- Bis(5-(ethylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane
- Bis(5-(butylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane
Uniqueness
Bis(5-(propylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane is unique due to its specific propylthio substitution, which may confer distinct chemical and biological properties compared to its methylthio, ethylthio, and butylthio analogs. The propylthio group may influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for further research and development.
Eigenschaften
| 62575-61-5 | |
Molekularformel |
C25H30N6S2 |
Molekulargewicht |
478.7 g/mol |
IUPAC-Name |
4-(4-methylphenyl)-3-[[4-(4-methylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-5-propylsulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C25H30N6S2/c1-5-15-32-24-28-26-22(30(24)20-11-7-18(3)8-12-20)17-23-27-29-25(33-16-6-2)31(23)21-13-9-19(4)10-14-21/h7-14H,5-6,15-17H2,1-4H3 |
InChI-Schlüssel |
QCRLOLSSUMQLLN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1=NN=C(N1C2=CC=C(C=C2)C)CC3=NN=C(N3C4=CC=C(C=C4)C)SCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


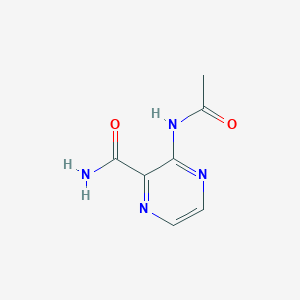

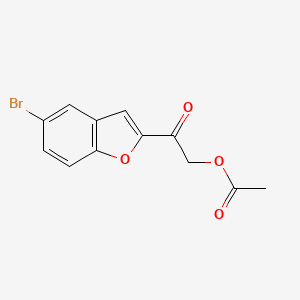
![Imidazo[2,1-b]oxazole, 5,6-dibromo-2,3-dihydro-2-methyl-](/img/structure/B12904084.png)
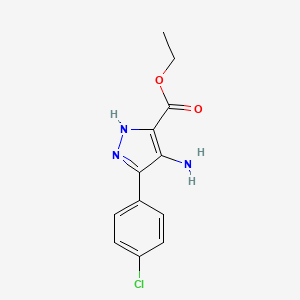
![2-[(5-Methylfuran-2-yl)methoxy]oxane](/img/structure/B12904097.png)
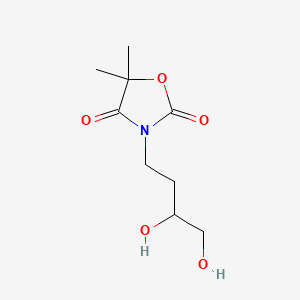
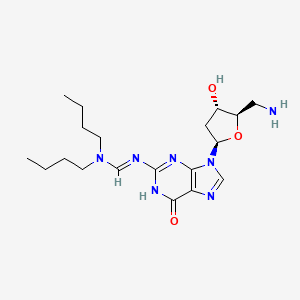
![2H-Cyclopenta[b]furan-2-one, hexahydro-6-iodo-](/img/structure/B12904111.png)
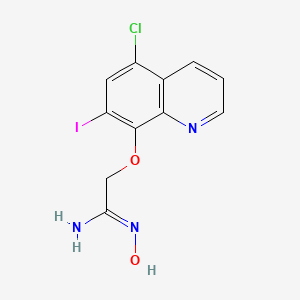
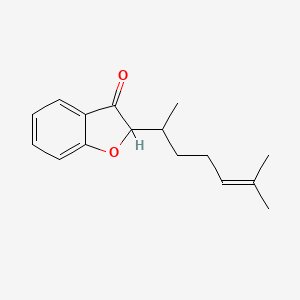

![Ethyl 5-formyl-2-{[5-formyl-4-methyl-3-(propanoyloxy)-1h-pyrrol-2-yl]methyl}-4-methyl-1h-pyrrole-3-carboxylate](/img/structure/B12904145.png)
